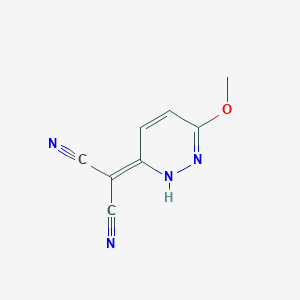
2-(3-methoxy-1H-pyridazin-6-ylidene)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxy-1H-pyridazin-6-ylidene)propanedinitrile is a heterocyclic compound that contains a pyridazine ring substituted with a methoxy group and a propanedinitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxy-1H-pyridazin-6-ylidene)propanedinitrile typically involves the reaction of 3-methoxy-1H-pyridazine with malononitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(3-methoxy-1H-pyridazin-6-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst or under thermal conditions.
Major Products Formed
Oxidation: Pyridazinone derivatives.
Reduction: Amino-substituted pyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-methoxy-1H-pyridazin-6-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-methoxy-1H-pyridazin-6-ylidene)propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3-methoxy-2(1H)-pyridone
- 2-hydroxypyridine
- N-methyl-2-pyridone
Uniqueness
2-(3-methoxy-1H-pyridazin-6-ylidene)propanedinitrile is unique due to its specific substitution pattern and the presence of both methoxy and nitrile groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
56434-13-0 |
|---|---|
分子式 |
C8H6N4O |
分子量 |
174.16 g/mol |
IUPAC名 |
2-(3-methoxy-1H-pyridazin-6-ylidene)propanedinitrile |
InChI |
InChI=1S/C8H6N4O/c1-13-8-3-2-7(11-12-8)6(4-9)5-10/h2-3,11H,1H3 |
InChIキー |
KAUBAEWFRFREDL-UHFFFAOYSA-N |
正規SMILES |
COC1=NNC(=C(C#N)C#N)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


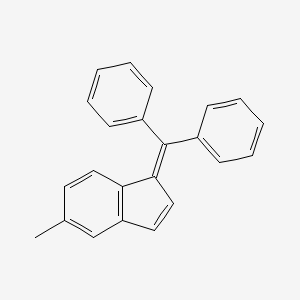
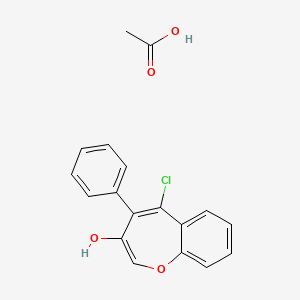
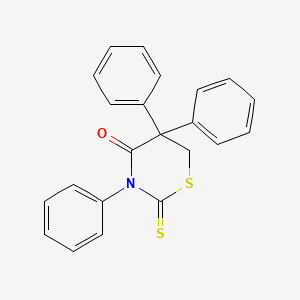
![N,5-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,3,5,7-tetraene-7-carboximidamide](/img/structure/B14638891.png)
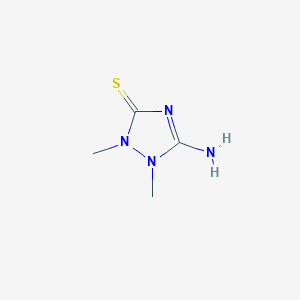
![3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14638903.png)
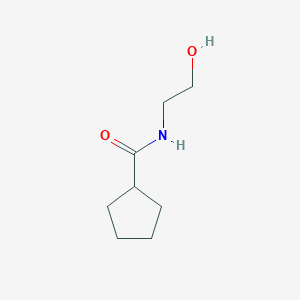
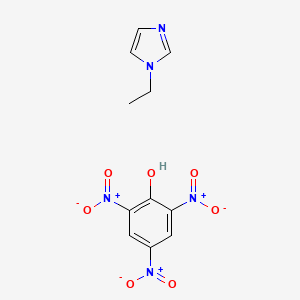
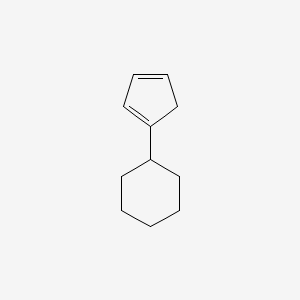
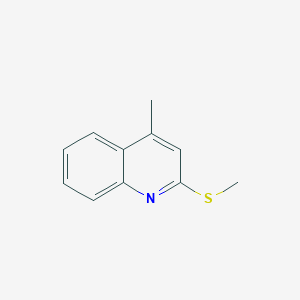
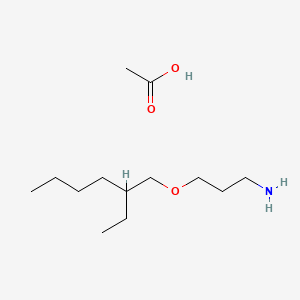
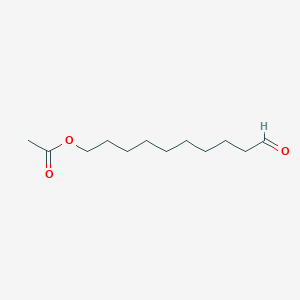
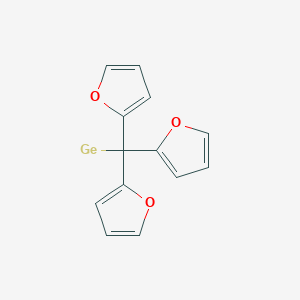
![Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid](/img/structure/B14638959.png)
